2-chloro-N-methyl-5-nitroaniline
Description
Conformational Analysis:The study of a molecule's potential energy surface (PES) reveals its different possible conformations and the energy barriers between them. While no specific PES analysis for 2-chloro-N-methyl-5-nitroaniline was found, studies on similar substituted anilines investigate how the rotation of substituent groups like the nitro and amino groups affects the overall molecular stability.
The absence of specific computational data for this compound highlights a gap in the current scientific literature. A dedicated theoretical study would be required to provide precise data on its electronic properties and reactivity parameters.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-methyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAVDUBTKDZPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395506 | |
| Record name | 2-chloro-N-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-60-4 | |
| Record name | 2-chloro-N-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functional Group Transformations
Reactivity of the Nitro Group: Reduction Pathways
The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key step in the synthesis of various derivatives. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. In this process, 2-chloro-N-methyl-5-nitroaniline is treated with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). The reaction is typically carried out in a solvent and may require elevated temperature and pressure to proceed at a practical rate.
A significant challenge in the catalytic hydrogenation of chlorinated nitroaromatic compounds is the potential for dehalogenation, where the chlorine atom is also removed. google.com To mitigate this side reaction, deactivated catalysts, such as sulfided platinum on carbon, or the addition of a catalyst poison like thiophene (B33073), can be employed. google.com These modifications help to achieve a more selective reduction of the nitro group while preserving the chloro substituent. google.com For instance, the hydrogenation of similar chlorinated nitroaromatic compounds in the presence of thiophene has been shown to yield the corresponding chlorinated amines in high purity. google.com
The successful reduction of the nitro group in this compound yields 4-chloro-N1-methylbenzene-1,3-diamine.
Chemical Reduction Methods
Beyond catalytic hydrogenation, several chemical reducing agents can effectively convert the nitro group of this compound to an amine. These methods often provide alternative selectivity and can be more suitable for specific laboratory or industrial applications.
One of the most established methods involves the use of a metal in the presence of an acid. A classic example is the use of tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl). This system generates the reducing species in situ and has been a reliable method for nitro group reduction for many years.
Another important technique is alkali sulfide (B99878) reduction, which involves reagents like sodium sulfide (Na2S) or sodium hydrosulfide (B80085) (NaSH). This method can sometimes offer better selectivity, particularly when other reducible functional groups are present in the molecule.
Table 1: Comparison of Reduction Methods for the Nitro Group
| Reduction Method | Reagents | Key Features | Potential Side Reactions |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | High efficiency, clean reaction. | Dehalogenation. google.com |
| Metal-Acid Systems | Fe/HCl or Sn/HCl | Well-established, cost-effective. | Formation of metal salt byproducts. |
| Alkali Sulfide Reduction | Na₂S or NaSH | Can offer good selectivity. | Formation of sulfur-containing byproducts. |
Reactivity of the Chloro Substituent: Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group positioned ortho and para to the chlorine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring and yields the substituted product. libretexts.orgnih.gov
Reactions with Amines and Substituted Amines
This compound can react with various primary and secondary amines to yield the corresponding N-substituted derivatives. youtube.com These reactions are typically carried out by heating the reactants, often in the presence of a base to neutralize the hydrogen chloride that is formed. mnstate.edu The nucleophilic amine attacks the electron-deficient carbon atom, displacing the chloride.
For example, the reaction with a generic amine, R-NH₂, would lead to the formation of N-methyl-N'-(R)-5-nitro-1,2-benzenediamine. The reaction of related chloronitrobenzene compounds with cyclic tertiary amines under high pressure has also been studied, revealing pathways that can include demethylation and ring-opening of the tertiary amine. oup.com
Reactions with Other Nucleophiles
The chloro group can also be displaced by other nucleophiles, such as thiols and phenolates. Reactions with thiols (R-SH) in the presence of a base lead to the formation of the corresponding thioethers. Similarly, treatment with phenolates (Ar-O⁻) results in the formation of diaryl ethers. These reactions expand the range of derivatives that can be synthesized from this compound. The reactivity of the chloro group is significantly enhanced by the activating effect of the nitro group. libretexts.org
Table 2: Examples of SNAr Reactions of this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary/Secondary Amine | R-NH₂ | N-substituted diamine |
| Thiol | R-SH | Thioether |
| Phenolate | Ar-O⁻ | Diaryl ether |
Reactivity of the N-Methylamino Group: Further Functionalization
The N-methylamino group in this compound is a secondary amine and can undergo further reactions. msu.edu While the lone pair of electrons on the nitrogen atom is somewhat delocalized into the aromatic ring, it still retains nucleophilic character.
One common reaction is N-alkylation, where the amine reacts with an alkyl halide to form a tertiary amine. msu.edu For example, reaction with an alkyl halide like methyl iodide could potentially lead to the formation of the corresponding N,N-dimethylamino derivative. However, such reactions can sometimes lead to the formation of quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. msu.edu
The N-methylamino group can also react with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. This reaction is often used to protect the amino group during other transformations on the molecule. wikipedia.org Furthermore, the amino group can be involved in diazotization reactions after reduction of the nitro group, allowing for its conversion into a variety of other functional groups. wikipedia.orglearncbse.in
Derivatization via Amidation
The secondary amine functionality of this compound is a key site for derivatization, readily undergoing acylation to form N,N-disubstituted amides. This transformation is typically achieved by reacting the parent aniline (B41778) with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. The reaction generally requires the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct.
Commonly used bases include tertiary amines like triethylamine (B128534) or pyridine. The reaction of anilines with benzoyl chloride, for instance, is a well-established method for forming benzamides. learncbse.in More contemporary methods may employ coupling agents like Diethylaminosulfur trifluoride (DAST), which can facilitate amide bond formation between carboxylic acids and even electron-deficient amines under mild, base-free conditions. acs.orgacs.org
In a typical procedure, this compound would be dissolved in a suitable aprotic solvent, followed by the addition of the acylating agent and a base. The reaction proceeds to yield the corresponding N-(2-chloro-5-nitrophenyl)-N-methylamide. For example, reacting the compound with chloroacetyl chloride in a biphasic system with a base like potassium hydroxide (B78521) is a plausible route to synthesize the chloroacetamide derivative.
Table 1: Representative Amidation Reactions of this compound
| Acylating Agent | Product Name | Representative Method |
| Acetyl chloride | N-(2-chloro-5-nitrophenyl)-N-methylacetamide | Reaction in an inert solvent with a tertiary amine base. |
| Benzoyl chloride | N-(2-chloro-5-nitrophenyl)-N-methylbenzamide | Schotten-Baumann reaction conditions (amine, acyl chloride, aqueous base). |
| Acetic anhydride | N-(2-chloro-5-nitrophenyl)-N-methylacetamide | Heating with acetic anhydride, often with a catalyst. |
| Chloroacetyl chloride | 2-chloro-N-(2-chloro-5-nitrophenyl)-N-methylacetamide | Reaction in a biphasic system (e.g., EtOAc/H₂O) with a strong base (e.g., KOH). |
| Bromo(difluoro)acetic acid | 2-bromo-N-(2-chloro-5-nitrophenyl)-2,2-difluoro-N-methylethan-1-one | Reaction with DAST as a coupling agent in an inert solvent like DCM at room temperature. acs.org |
Subsequent Alkylation or Arylation Reactions
Once derivatized into an amide, such as N-(2-chloro-5-nitrophenyl)-N-methylacetamide, the potential for further alkylation or arylation is significantly altered. The amide nitrogen now lacks a proton, making it unreactive towards typical N-alkylation or N-arylation reactions under standard conditions.
However, other positions on the molecule could potentially undergo substitution. The chlorine atom on the aromatic ring is a site for potential nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group in the para position relative to the chlorine atom, along with the ortho N-acyl group, activates the ring for such an attack. In principle, strong nucleophiles like alkoxides, thiolates, or other amines could displace the chloride ion. This type of reaction often requires forcing conditions, such as high temperatures, or the use of specialized catalysts like palladium complexes in Buchwald-Hartwig amination reactions.
It is important to note that specific literature detailing subsequent alkylation or arylation reactions on amide derivatives of this compound is scarce. Therefore, these transformations remain largely theoretical possibilities based on general principles of organic reactivity rather than established experimental findings.
Oxidative Transformations of the Aromatic Ring
The aromatic ring of this compound, being substituted with both electron-donating and electron-withdrawing groups, exhibits complex behavior under oxidative conditions. While the ring is somewhat deactivated towards electrophilic attack due to the chloro and nitro substituents, strong oxidizing agents can lead to the complete degradation of the aromatic system.
Advanced Oxidation Processes (AOPs), such as the Fenton and photo-Fenton reactions, are particularly effective at degrading recalcitrant aromatic compounds like nitroanilines. ijret.org These methods generate highly reactive hydroxyl radicals (•OH) in situ from the reaction of hydrogen peroxide and ferrous ions (Fe²⁺). nih.govresearchgate.net These radicals are powerful, non-selective oxidizing species that can attack the electron-rich π-system of the benzene (B151609) ring.
Studies on p-nitroaniline (PNA) and 2-nitroaniline (B44862) (2-NA) have shown that Fenton's reagent effectively destroys the aromatic ring. ijret.orgnih.govnih.gov The process typically involves initial hydroxylation of the ring, followed by ring-opening to form smaller aliphatic carboxylic acids (e.g., fumaric, maleic, oxalic acid), and can ultimately lead to complete mineralization to CO₂, water, and inorganic ions. researchgate.net The optimal conditions for this degradation are generally found to be at an acidic pH of approximately 3.0. researchgate.netnih.gov
Given these findings, it is highly probable that this compound would undergo a similar oxidative decomposition of its aromatic ring when subjected to strong oxidizing systems like Fenton's reagent or potassium permanganate (B83412) in an acidic medium. wikipedia.org The conjugated π-system of the aromatic ring is expected to be effectively destroyed under these conditions. nih.gov
Table 2: Research Findings on Oxidative Degradation of Related Nitroanilines
| Compound | Oxidizing System | Key Conditions | Outcome | Reference(s) |
| p-Nitroaniline | Fenton (Fe²⁺/H₂O₂) | pH 3.0, 20°C | Rapid degradation of the aromatic ring. | nih.govresearchgate.net |
| p-Nitroaniline | Solar Photo-Fenton | pH 3.0, 10 mM H₂O₂, 0.05 mM Fe²⁺ | >98% degradation within 30 minutes; destruction of the conjugated π-system. | nih.gov |
| 2-Nitroaniline | Fenton & Photo-Fenton | Optimized pH, H₂O₂ and Fe²⁺ concentrations | 89.1% removal efficiency with Fenton, with further improvement using Photo-Fenton. | ijret.org |
| 4-Nitroaniline | Fenton (using iron from laterite) | pH 3.0 | 99.84% removal efficiency, demonstrating a cost-effective method for degradation. | nih.gov |
Derivatives, Analogues, and Structure Activity Relationship Studies
Design and Synthesis of N-Substituted 2-Chloro-5-nitroaniline (B146338) Derivatives
The synthesis of N-substituted derivatives of 2-chloro-5-nitroaniline, including the target compound 2-chloro-N-methyl-5-nitroaniline, typically begins with the synthesis of the primary amine, 2-chloro-5-nitroaniline. nih.govchempanda.com This precursor is commercially prepared by the reaction of 2-nitrochlorobenzene with ammonia. chempanda.com An alternative laboratory and industrial route involves the nitration of 2-chloroaniline (B154045) using a mixture of nitric and sulfuric acids. wikipedia.org
Once the primary amine is obtained, N-alkylation can be performed to introduce various substituents. For the synthesis of this compound, a methylation reaction is employed. Generally, N-methylation of anilines can be achieved using reagents like methanol (B129727) at elevated temperatures over acid catalysts. For more specific laboratory synthesis, alkylating agents such as methyl iodide are used, often under basic conditions. chemicalbook.com This approach is also applicable for creating a diverse library of N-substituted analogues by using different alkyl halides.
A multi-step synthesis starting from 3-chloroaniline (B41212) has also been described for the isomeric 5-chloro-N-methyl-2-nitroaniline, involving formylation, nitration, and hydrolysis, followed by methylation. chemicalbook.com The N-methyl group enhances the compound's stability by reducing its susceptibility to oxidation compared to the primary aniline (B41778). chemicalbook.com
Functionalization of the Aromatic Ring
The aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. chemicalbook.com The nitro group, being positioned ortho and para to the carbon atom bearing the chlorine atom, effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed during the reaction. chemicalbook.com
This activation allows the chlorine atom to be displaced by a variety of nucleophiles, providing a powerful method for functionalizing the aromatic ring. The general mechanism involves the addition of a nucleophile to the electrophilic aromatic ring, followed by the elimination of the chloride leaving group, which restores the ring's aromaticity. This process is a fundamental reaction in organic chemistry for modifying halo-nitroarenes. googleapis.com
Common nucleophiles used in such reactions include hydroxides, alkoxides, and amines. For example, reaction with sodium hydroxide (B78521) would yield the corresponding phenol (B47542) derivative, while reaction with amines would introduce a new substituted amino group at the 2-position. This reactivity makes this compound a valuable intermediate for synthesizing a wide range of substituted nitroanilines. wikipedia.org
Heterocyclic Ring Formation Utilizing this compound as a Precursor
The structure of this compound is an ideal starting point for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Benzimidazole (B57391) derivatives are commonly synthesized through the condensation of an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups) with aldehydes or carboxylic acids. google.comgoogle.com To utilize this compound for this purpose, the nitro group must first be reduced to an amino group. This reduction, typically achieved using reducing agents like iron powder or catalytic hydrogenation, converts the starting material into a substituted o-phenylenediamine, specifically 3-chloro-N1-methylbenzene-1,2-diamine.
This diamine intermediate can then be cyclized. For example, reaction with various aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) leads to the formation of 2-substituted-4-chloro-1-methyl-1H-benzimidazoles. google.com This method allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core.
An alternative and more direct route involves the base-mediated cyclization of N-alkyl-2-nitroaniline derivatives to form benzimidazole N-oxides. nih.gov This reaction, often carried out by heating the N-alkyl-2-nitroaniline with sodium hydroxide in a solvent mixture like dioxane-water, provides a pathway to benzimidazole derivatives while retaining an oxygen atom on one of the imidazole (B134444) nitrogens. nih.gov
The precursor molecule, 2-chloro-5-nitroaniline, has been identified as a key starting material for the synthesis of pyridazinobenzodiazepin-5-ones, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors. However, the specific synthetic pathway from this compound to these complex heterocyclic systems is highly specialized.
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Potential Energy Surfaces (PES)
Rotational Barriers of Substituents (e.g., Nitro Group)
The rotation of the nitro (NO₂) group is a critical factor. Theoretical calculations on related molecules, such as nitroanilines, have established that the energy barrier for this rotation is influenced by the nature and position of other substituents on the ring. For instance, a study on various nitrotoluene, nitrophenol, and nitroaniline derivatives using different DFT methods showed that the rotational barrier for the nitro group can range from approximately 6 to 9 kcal/mol, depending on the specific substitutions nih.gov.
More specifically, for compounds like 2-chloro-4-nitroaniline (B86195) and 2-methyl-6-nitroaniline, theoretical calculations of the relaxed potential energy surface (rPES) have determined the energy barriers for the rotation of the nitro group to be 4.6 and 11.6 kcal/mol, respectively mdpi.com. These values highlight the electronic and steric influence of adjacent chloro and methyl groups. In 2-chloro-N-methyl-5-nitroaniline, the presence of the chloro and N-methyl groups will similarly dictate the energetic favorability of the nitro group's orientation relative to the benzene (B151609) ring. The interplay of steric hindrance and electronic effects, such as resonance and induction, governs the height of this rotational barrier.
Similarly, the rotation of the N-methylamino group is another dynamic feature. Computational studies on related molecules like 2-chloroaniline (B154045) have explored the rotational pathways of the amino group, revealing the presence of multiple transition states and the influence of intramolecular hydrogen bonding on the rotational barriers uisek.edu.ec. The addition of a methyl group on the nitrogen in this compound introduces further steric and electronic complexity to this rotation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing insights into its conformational flexibility, solvent interactions, and macroscopic properties. While specific MD simulation studies focused solely on this compound are not widely published, the principles of this technique are highly applicable.
MD simulations can be used to explore the conformational landscape of the molecule by simulating its movements over time. This would involve observing the rotational dynamics of the nitro and N-methylamino groups, as well as the vibrational modes of the entire molecule in a simulated environment, such as a solvent or a crystal lattice. Such simulations can reveal the preferred conformations and the transitions between them, offering a more dynamic picture than static quantum chemical calculations.
For instance, MD simulations of other organic molecules have been used to understand their assembly in condensed phases, their interactions with biological macromolecules, or their behavior in various solvents nih.govnih.gov. For this compound, MD could be employed to predict its solvation thermodynamics, diffusion characteristics in different media, and to understand how it might interact with other molecules in a mixture or a biological system. These simulations rely on force fields that describe the potential energy of the system, which can be parameterized from more accurate quantum mechanical calculations.
Prediction of Spectroscopic Parameters
Computational chemistry provides invaluable tools for predicting spectroscopic parameters, which can aid in the identification and characterization of a compound.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, typically using DFT with methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are performed on the optimized geometry of the molecule. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects nih.gov. For this compound, theoretical predictions would show distinct signals for the aromatic protons, the N-methyl protons, and the aromatic carbons. These predicted shifts can be compared with experimental data to confirm the structure. For the related compound 2-chloro-5-nitroaniline (B146338), experimental ¹H NMR shows a singlet for the NH₂ protons at 4.42 ppm and multiplet signals for the aromatic protons between 7.27 and 7.61 ppm mdpi.com. Theoretical calculations would aim to reproduce these values and predict the shifts for the N-methylated derivative.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies. A study on the closely related molecule, 2-chloro-5-nitrotoluene (B86962), used DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set to calculate its vibrational frequencies jocpr.com. The study found that the B3LYP method provided results superior to HF when compared to experimental data. A similar approach for this compound would allow for the assignment of its characteristic vibrational bands, such as the N-H stretch (if any residual), C-H stretches, NO₂ symmetric and asymmetric stretches, C-N stretches, and C-Cl stretch. For instance, in a study of 2-nitroaniline (B44862) cation, the NO₂ stretching vibrations were calculated using DFT and found to be in good agreement with experimental values researchgate.net.
The table below presents a hypothetical comparison of expected experimental versus theoretically predictable vibrational frequencies for key functional groups in this compound, based on data from analogous compounds.
| Functional Group | Expected Experimental Frequency (cm⁻¹) | Basis for Theoretical Prediction |
| N-H Stretch | ~3400 | Based on primary and secondary amines, though may be absent or weak in a tertiary amine. |
| Aromatic C-H Stretch | 3100-3000 | DFT calculations on substituted benzenes. |
| NO₂ Asymmetric Stretch | ~1530 | Calculations on nitroaromatics like 2-chloro-5-nitrotoluene show this band to be predictable. jocpr.com |
| NO₂ Symmetric Stretch | ~1350 | Consistently predicted in computational studies of nitro compounds. jocpr.comresearchgate.net |
| C-N Stretch | 1300-1200 | DFT calculations can accurately assign this stretching mode. |
| C-Cl Stretch | 800-600 | Ab initio and DFT methods can predict the frequency of this halogen stretch. |
Applications in Chemical Sciences and Materials
Contributions to Organic Materials and Devices
Role in Polymer Chemistry
The direct application of 2-chloro-N-methyl-5-nitroaniline in polymer chemistry as a monomer or foundational component is not extensively documented in scientific literature. Its primary role is established as a crucial chemical intermediate, meaning it is a building block for more complex molecules rather than a direct participant in polymerization reactions. google.com
However, the parent compound, 2-chloro-5-nitroaniline (B146338), from which the N-methylated version can be synthesized, has been identified as an intermediate in the creation of specialized polymers. For instance, Chinese patent CN105175726B indicates that 5-chloro-2-nitroaniline (B48662) (an alternative name for 2-chloro-5-nitroaniline) is used in the preparation of high refractive index polyaryl thioether sulfone films, which are materials suitable for new image sensors with micro-mirror membrane technology. google.com
The structural difference, specifically the presence of a secondary amine (-NH-CH₃) in this compound compared to the primary amine (-NH₂) in 2-chloro-5-nitroaniline, influences its reactivity. While primary amines are common functional groups for building polymer chains, such as in polyamides, the secondary amine in the N-methylated compound presents a different reactive profile that may not be as conducive to forming the long-chain structures typical of many polymers.
General Industrial Applications
While this compound is a recognized intermediate in the synthesis of dyes, pigments, pesticides, and pharmaceuticals, its direct use in broader industrial applications is limited. However, the class of compounds to which it belongs—substituted nitrobenzene (B124822) and aniline (B41778) derivatives—are noted for their utility in several industrial domains. nih.govresearchgate.net The applications listed below are generally attributed to this broader class of chemicals, and more specifically to its parent compound, 2-chloro-5-nitroaniline.
Detailed Research Findings on Related Compounds:
Rubber Chemicals: Aniline derivatives are integral in rubber processing, often serving as antioxidants. wikipedia.org These additives help prevent the degradation of rubber products from exposure to oxygen and ozone, thereby extending their service life.
Textile Printing Agents: Substituted anilines are valuable as intermediates for dyes and pigments. nih.govresearchgate.net Specifically, azoic diazo components, such as 5-nitro-o-toluidine, are used with naphthol derivatives to form vibrant azo dyes directly on textile fibers. nih.gov This process is crucial for creating colorfast patterns in textile printing.
Polymerization Catalysts: The literature notes that substituted nitrobenzene and aniline derivatives are useful as polymerization catalysts. nih.govresearchgate.net These compounds can influence the rate and outcome of polymerization reactions to produce materials with desired properties.
It is important to note that these specific industrial applications are well-documented for the parent compound, 2-chloro-5-nitroaniline, and the broader family of aniline derivatives. nih.govresearchgate.net Research singling out this compound for these exact roles is not prominent, with its main established application being that of a versatile chemical intermediate. google.com
No Information Available on the Environmental Fate and Degradation of this compound
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the environmental fate and degradation pathways of the chemical compound this compound.
Standard searches for abiotic degradation mechanisms, including photolysis, photochemical reactions in the atmosphere, and hydrolytic stability, yielded no relevant results for this particular compound. Similarly, inquiries into biotic degradation pathways, such as aerobic microbial degradation, and specific transformation steps like N-demethylation, nitro group reduction, or oxidative deamination, did not provide any data. Consequently, there is no information available on potential metabolic intermediates or the enzyme systems that might be involved in its biodegradation.
The lack of data prevents a scientifically accurate discussion of the topics outlined in the requested article structure. Information available for structurally related compounds, such as 2-chloro-5-nitroaniline, cannot be reliably extrapolated to this compound due to the significant influence the N-methyl group would have on its chemical and biological properties.
Therefore, the requested article on the environmental fate and degradation of this compound cannot be generated at this time.
Environmental Fate and Degradation Pathways
Environmental Mobility in Soil
Currently, there is a lack of specific experimental data on the soil mobility of 2-chloro-N-methyl-5-nitroaniline. However, data for the closely related compound, 2-chloro-5-nitroaniline (B146338), can be used to estimate its potential behavior. The estimated Koc value for 2-chloro-5-nitroaniline is 390. nih.gov
Based on this Koc value, 2-chloro-5-nitroaniline is expected to have moderate mobility in soil. nih.gov This suggests that while it will have some affinity for soil particles, there is also a potential for it to move through the soil profile. It is important to note that the addition of a methyl group to the amine function to form this compound could slightly decrease the compound's polarity. This change might lead to a slightly higher affinity for organic matter in the soil, potentially reducing its mobility compared to its non-methylated counterpart. However, without direct experimental data for this compound, this remains a theoretical consideration.
The adsorption of nitroaromatic compounds and anilines in soil is significantly influenced by the content and nature of the soil organic matter. researchgate.net The Freundlich adsorption model has been shown to be effective in describing the adsorption behavior of such compounds in soil. researchgate.net
Interactive Data Table: Estimated Soil Mobility Parameters
| Compound Name | CAS Registry Number | Molecular Formula | Estimated Koc Value | Estimated Mobility Class |
| 2-chloro-5-nitroaniline | 6283-25-6 | C6H5ClN2O2 | 390 | Moderate |
| This compound | Not Available | C7H7ClN2O2 | No Data Available | Estimated to be Moderate |
Concluding Remarks and Future Research Directions
Summary of Current Research Landscape
The research landscape for 2-chloro-N-methyl-5-nitroaniline is predominantly defined by patent literature, which outlines specific synthetic routes. A notable method involves a three-step process starting from 3-chloroaniline (B41212), proceeding through formylation, nitration, and subsequent hydrolysis to yield the final product. google.com This indicates its relevance as a target molecule for industrial and chemical synthesis. Commercial suppliers provide basic data, noting its solid form and characteristic spectroscopic features, such as the N-methyl singlet in NMR spectra. However, beyond these synthesis patents and supplier data sheets, there is a conspicuous absence of comprehensive academic studies dedicated to this specific molecule. Its utility is generally cited in broad terms as an intermediate for dyes and pharmaceuticals, including potential applications in the development of cancer therapeutics and HIV-1 inhibitors, though specific, peer-reviewed examples of these applications are not detailed in current literature.
Unexplored Reactivity and Derivatization Potential
The chemical reactivity of this compound is, for the most part, theoretical rather than experimentally documented. The molecule possesses three key functional groups, each offering a handle for further chemical modification:
Nitro Group: This group can be readily reduced to a primary amine using standard reducing agents like hydrogen over a palladium catalyst or iron in acidic conditions. This would yield 3-chloro-N1-methylbenzene-1,4-diamine, a diamino-substituted benzene (B151609) derivative, opening pathways to polyamides, polyimides, or other complex heterocyclic structures.
Chloro Group: As an electron-deficient aromatic system due to the nitro group, the chlorine atom is susceptible to nucleophilic aromatic substitution. Reactions with various nucleophiles, such as amines or thiols, could generate a diverse library of new derivatives with potentially novel properties.
Amino Group: The secondary amine can undergo various reactions, including acylation or further alkylation, allowing for the introduction of new functional moieties.
The interplay between the electron-donating N-methyl group and the electron-withdrawing nitro and chloro groups creates a unique electronic environment that has not been fully exploited for designing novel reaction pathways.
Advanced Computational Studies for Predictive Modeling
There is a significant gap in the scientific literature regarding computational analysis of this compound. Modern computational chemistry offers powerful tools to predict and understand molecular properties, which could accelerate research and development. Future computational studies could include:
Density Functional Theory (DFT) Calculations: To model its geometry, vibrational frequencies (IR and Raman spectra), and electronic properties. This would allow for a theoretical confirmation of experimental spectroscopic data and provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), which govern its reactivity.
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack, thereby predicting its reactivity with different reagents.
Comparative Modeling: A computational comparison with its primary amine analog, 2-chloro-5-nitroaniline (B146338), could precisely quantify the electronic and steric effects of the N-methyl group on the molecule's geometry, stability, and reactivity.
These predictive models would provide a valuable theoretical framework to guide future experimental work.
Novel Applications in Emerging Fields
While broadly mentioned as an intermediate, specific, high-value applications for this compound and its derivatives are yet to be thoroughly explored. Based on the chemistry of related nitroaniline compounds, several emerging fields present opportunities:
Materials Science: The non-N-methylated analog, 5-chloro-2-nitroaniline (B48662), has been investigated for second-harmonic generation, a property relevant to non-linear optical (NLO) materials. epo.org It would be a logical and valuable step to synthesize and crystallize this compound to determine if the N-methylation impacts the crystal symmetry and enhances NLO properties.
Pharmaceutical and Agrochemical Discovery: The compound serves as a scaffold that can be elaborated into more complex molecules. A systematic derivatization program, guided by computational modeling, could be undertaken to synthesize and screen new compounds for specific biological activities, moving beyond the general statements found in current literature.
Specialty Dyes and Pigments: The chromophoric nature of the nitroaniline core suggests its potential in creating novel dyes. Research could focus on derivatizing the molecule to tune its color, solubility, and binding properties for advanced applications like functional dyes for sensors or electronic displays.
The full potential of this compound will only be realized through dedicated research efforts aimed at filling these significant gaps in the current body of scientific knowledge.
Data Tables
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-chloro-N-methyl-2-nitroaniline | sigmaaldrich.com |
| CAS Number | 35966-84-8 | sigmaaldrich.com |
| Molecular Formula | C₇H₇ClN₂O₂ | sigmaaldrich.combldpharm.com |
| Molecular Weight | 186.6 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 128-129 °C (for related compound) | google.com |
| Purity | 95% | sigmaaldrich.com |
Table 2: Spectroscopic Data
| Technique | Feature | Description | Source(s) |
|---|---|---|---|
| NMR | N-methyl group signal | A distinct singlet appears at δ ~2.8–3.0 ppm. | |
| IR | -NO₂ stretch | Characteristic stretching vibration around 1520 cm⁻¹. |
| IR | C-Cl stretch | Characteristic stretching vibration around 750 cm⁻¹. | |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-methyl-5-nitroaniline under laboratory conditions?
- Methodological Answer : The synthesis typically involves sequential nitration and methylation steps. For nitroaniline derivatives, nitration of N-methylaniline precursors using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) ensures regioselectivity at the para position. Subsequent chlorination via electrophilic substitution (e.g., using Cl₂/FeCl₃) at the ortho position is critical. Purity can be enhanced by recrystallization in methanol or isopropyl ether, as these solvents show favorable solubility profiles for nitroanilines .
- Table 1 : Solubility Data for Nitroaniline Derivatives
| Solvent | Solubility (g/100 mL) | Reference |
|---|---|---|
| Methanol | 8.2 | |
| Isopropyl ether | 3.5 | |
| Methyl ethyl ketone | 1.9 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., N–H stretching at ~3400 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., para-nitro and ortho-chloro substituents induce distinct deshielding patterns). Use DMSO-d₆ for improved solubility .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer : The nitro (-NO₂) and chloro (-Cl) groups are meta-directing, but their combined electronic effects can alter reactivity. Computational studies (DFT) reveal that the nitro group’s strong electron-withdrawing nature dominates, directing electrophiles to the less hindered para position relative to the methylamino group. Experimental validation via bromination (Br₂/FeBr₃) shows preferential substitution at the 4-position .
- Key Data :
- Bond angles (C6–C1–Cl1: 119.36°) and torsion angles (C6–C1–C2–N2: -177.05°) from X-ray crystallography indicate steric constraints .
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To resolve:
Reproduce synthesis : Use standardized protocols (e.g., recrystallization from methanol ).
DSC/TGA Analysis : Verify thermal stability and polymorph transitions.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
